An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its favorable metabolic stability and diverse biological activities.[1][2] The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic efficacy and toxicity. This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, details the experimental protocols for their determination, and presents logical workflows relevant to its synthesis and evaluation.
Core Physicochemical Properties
The key physicochemical parameters of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole are summarized below. These values, comprising both experimental and computationally predicted data, are essential for assessing the compound's drug-like characteristics.
Table 1: General and Structural Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| CAS Number | 41421-03-8 | [3][4][5] |
| Molecular Formula | C₉H₇BrN₂O | [4][5] |
| Molecular Weight | 239.07 g/mol | [3][4][5] |
| Physical Form | Solid | [3] |
| Purity | ≥98% | [4][5] |
| Storage | Sealed in dry, room temperature |
Table 2: Physicochemical Descriptors for Drug Development
| Property | Value | Significance in Drug Development | Source |
| LogP (calculated) | 2.81 | Lipophilicity, affects solubility and membrane permeability | [5] |
| Topological Polar Surface Area (TPSA) | 38.92 Ų | Influences cell membrane penetration and bioavailability | [5] |
| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding | [5] |
| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding | [5] |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. The following sections detail standard methodologies for key experimental procedures.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, as a member of the 2,5-disubstituted-1,3,4-oxadiazole family, typically involves the cyclization of an N-acylhydrazone. A common and effective method utilizes an oxidizing agent like Chloramine-T.
Protocol:
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Esterification: An appropriate aromatic acid (e.g., 4-bromobenzoic acid) is converted to its corresponding methyl or ethyl ester using an acid catalyst (e.g., H₂SO₄) in alcohol.
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Hydrazide Formation: The resulting ester is refluxed with hydrazine hydrate to form the corresponding acid hydrazide (e.g., 4-bromobenzohydrazide).[6]
-
Hydrazone Synthesis (Schiff Base Formation): The acid hydrazide is condensed with an aldehyde (for the 5-methyl substitution, acetaldehyde would be used, though often the precursor is an N-acylhydrazide derived from a different starting material) in a suitable solvent like ethanol to yield the N-acylhydrazone.[7]
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Oxidative Cyclization: The purified N-acylhydrazone is treated with an oxidizing agent such as Chloramine-T in a suitable solvent.[7] The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Purification: The final product is isolated by filtration after cooling the reaction mixture and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2,5-disubstituted-1,3,4-oxadiazole.[7]
Figure 1. General synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Determination of Melting Point
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
Determination of Lipophilicity (LogP)
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP is a critical parameter for predicting the ADME properties of a drug candidate.
Protocol (Shake-Flask Method):
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System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Sample Addition: A known amount of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is dissolved in the n-octanol phase.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to achieve complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Relationship between Physicochemical Properties and Drug-Likeness
The suitability of a molecule as a potential drug candidate is often initially assessed by evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. These rules provide a framework for predicting oral bioavailability.
Figure 2. Relationship between physicochemical properties and drug-likeness.
Based on the data in Table 2, 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole adheres to Lipinski's Rule of Five:
-
Molecular Weight: 239.07 (< 500 Da)
-
LogP: 2.81 (< 5)
-
Hydrogen Bond Donors: 0 (< 5)
-
Hydrogen Bond Acceptors: 3 (< 10)
This compliance suggests that the compound possesses physicochemical characteristics favorable for oral bioavailability, making it a promising scaffold for further investigation in drug discovery programs. The 1,3,4-oxadiazole ring itself is known to be metabolically stable and can act as a bioisostere for ester and amide groups, potentially improving the pharmacokinetic profile of a lead compound.[1]
References
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole | CymitQuimica [cymitquimica.com]
- 4. appretech.com [appretech.com]
- 5. chemscene.com [chemscene.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. isca.me [isca.me]
